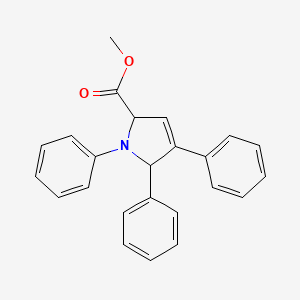
Methyl 1,4,5-triphenyl-2,5-dihydro-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,4,5-triphenyl-2,5-dihydro-1H-pyrrole-2-carboxylate is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its three phenyl groups attached to the pyrrole ring, making it a triphenyl derivative. The presence of the ester group (carboxylate) further adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4,5-triphenyl-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a suitable intermediate, followed by cyclization and esterification steps. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems would be essential to maintain consistency and efficiency. The choice of raw materials, reaction conditions, and purification techniques would be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4,5-triphenyl-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ester group or the aromatic rings.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl 1,4,5-triphenyl-2,5-dihydro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which Methyl 1,4,5-triphenyl-2,5-dihydro-1H-pyrrole-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and triggering a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 2,4,5-triphenyl-: Another triphenyl derivative with a different heterocyclic core.
Ethyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: A similar compound with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 1,4,5-triphenyl-2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern and the presence of the methyl ester group
Properties
CAS No. |
106239-06-9 |
|---|---|
Molecular Formula |
C24H21NO2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 1,4,5-triphenyl-2,5-dihydropyrrole-2-carboxylate |
InChI |
InChI=1S/C24H21NO2/c1-27-24(26)22-17-21(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)25(22)20-15-9-4-10-16-20/h2-17,22-23H,1H3 |
InChI Key |
RKQUNANTQFPVOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C=C(C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















